Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a tetraazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under basic conditions.
Introduction of the Tetraazole Moiety: The tetraazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The final step involves coupling the thiazole and tetraazole fragments with the appropriate functional groups, such as isopropyl and methyl groups, using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate: Similar in structure but with different functional groups.
This compound: Another related compound with variations in the thiazole or tetraazole rings.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N6O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-[[(2S,3S)-3-methyl-2-(tetrazol-1-yl)pentanoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H22N6O3S/c1-6-9(4)11(21-7-16-19-20-21)13(22)18-15-17-10(14(23)24-5)12(25-15)8(2)3/h7-9,11H,6H2,1-5H3,(H,17,18,22)/t9-,11-/m0/s1 |
InChI Key |
KNPGSECISXZNED-ONGXEEELSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=NC(=C(S1)C(C)C)C(=O)OC)N2C=NN=N2 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=NC(=C(S1)C(C)C)C(=O)OC)N2C=NN=N2 |
Origin of Product |
United States |
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